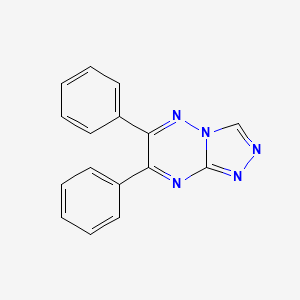

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of phenyl groups at the 6 and 7 positions further enhances its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of precursor compounds. One common method involves the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen bromide, yielding 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine . Another approach involves the interaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil, resulting in the formation of the isomeric 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .

Industrial Production Methods: Industrial production methods for 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various types of chemical reactions, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization . These reactions are facilitated by the presence of reactive sites within the triazole and triazine rings.

Common Reagents and Conditions: Common reagents used in the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include cyanogen bromide, benzil, and various amines . Reaction conditions often involve the use of solvents such as ethanol, tetrahydrofuran, and acetic acid, with temperatures ranging from room temperature to reflux conditions .

Major Products: The major products formed from the reactions of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine depend on the specific reagents and conditions used. For example, the reaction with cyanogen bromide yields 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b][1,2,4]triazine, while the reaction with benzil produces 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c][1,2,4]triazine .

Aplicaciones Científicas De Investigación

6,7-Diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antifungal, anticancer, antiviral, and antitumor agents . Additionally, its unique electronic properties make it suitable for applications in materials science, such as the development of energetic materials .

Mecanismo De Acción

The mechanism of action of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s triazole and triazine rings can participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine include other triazolotriazines, such as 3-methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine , and triazolothiadiazines . These compounds share similar structural features, such as fused triazole and triazine rings, but differ in their substituents and specific properties.

Uniqueness: The uniqueness of 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine lies in its specific substitution pattern with phenyl groups at the 6 and 7 positions. This substitution enhances its stability and reactivity, making it a valuable compound for various scientific research applications .

Actividad Biológica

1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 6,7-diphenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine has shown potential in various therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for 6,7-diphenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine is C13H10N6, with a molecular weight of approximately 250.26 g/mol. The compound features a triazole ring fused to a triazine structure with phenyl substituents at the 6 and 7 positions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazolo-triazine derivatives. For instance:

- Cell Line Studies : A study evaluated the antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 20 µM for several derivatives .

- Mechanism of Action : The mechanism was investigated through flow cytometry and comet assays. The best-performing compounds induced apoptosis and DNA damage in cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties :

- Antibacterial and Antifungal Effects : Research indicates that derivatives of triazolo-triazines possess significant antibacterial and antifungal activities. In particular, they have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .

- Comparative Studies : In comparative tests against standard antibiotics, certain triazole derivatives demonstrated superior efficacy in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazolo(4,3-b)(1,2,4)triazine derivatives is influenced by their structural modifications. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances anticancer activity by improving solubility and bioavailability .

- Ring Modifications : Modifications to the triazole or triazine rings can significantly alter the pharmacological profile. For example, compounds with halogen substitutions exhibited increased potency against cancer cell lines .

Case Study 1: Antitumor Activity

A specific derivative of 6,7-diphenyl-1,2,4-triazolo(4,3-b)(1,2,4)triazine was tested for its antitumor activity in vivo using xenograft models. The results demonstrated a tumor growth inhibition rate of over 70% compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant bacteria. In vitro assays showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. This study suggests a potential role in treating infections caused by resistant strains .

Propiedades

Número CAS |

37160-06-8 |

|---|---|

Fórmula molecular |

C16H11N5 |

Peso molecular |

273.29 g/mol |

Nombre IUPAC |

6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |

InChI |

InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |

Clave InChI |

IGAUVIZYYOFFHR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.